Bis(metanilic acid)
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Overview
Description
Bis(metanilic acid) is a chemical compound listed in the PubChem database
Chemical Reactions Analysis
Bis(metanilic acid) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents and conditions used in these reactions vary depending on the desired outcome
Scientific Research Applications
Bis(metanilic acid) has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biological pathways and interactions. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(metanilic acid) involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity
Comparison with Similar Compounds
Bis(metanilic acid) can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. By comparing these compounds, researchers can identify the distinct features and potential advantages of Bis(metanilic acid).
Conclusion
Bis(metanilic acid) is a versatile compound with significant potential in scientific research. Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully understand its capabilities and explore new possibilities.
Properties
IUPAC Name |
3-aminobenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO3S/c2*7-5-2-1-3-6(4-5)11(8,9)10/h2*1-4H,7H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVURJSSEKAGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)S(=O)(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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